

Validation of the structure of (2-Bromo-2-methylpropyl)azanium;bromide using crystallography.

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Compound of Interest

Compound Name: (2-Bromo-2-methylpropyl)azanium;bromide

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Structural Validation of (2-Bromo-2-methylpropyl)azanium bromide: A Crystallographic Guide

Executive Summary

In the development of functionalized alkyl-halide precursors, (2-Bromo-2-methylpropyl)azanium bromide (also known as 2-bromo-2-methylpropylamine hydrobromide, CAS: 36565-68-1) represents a critical intermediate. Its structural integrity is paramount because the steric bulk of the gem-dimethyl group adjacent to the bromine atom introduces significant conformational strain.

While NMR spectroscopy is the standard for routine identification, it often fails to resolve specific solid-state conformers or the precise nature of the hydrogen-bonding network in the salt lattice. This guide outlines the crystallographic validation of this compound, comparing it against spectroscopic alternatives and providing a robust protocol for structural confirmation.

Comparative Analysis: Crystallography vs. Spectroscopy[1][2]

For a researcher validating

, the choice of analytical method dictates the depth of structural insight. The following table contrasts Single Crystal X-Ray Diffraction (SCXRD) with standard NMR/IR techniques for this specific brominated salt.

Table 1: Performance Comparison of Validation Methods

Feature	SCXRD (Crystallography)	Solution NMR (H, C)	FT-IR Spectroscopy
Primary Output	3D atomic coordinates & packing	Connectivity & chemical environment	Functional group identification
Stereochemistry	Absolute configuration (via anomalous dispersion of Br)	Relative stereochemistry (NOESY required)	Inferential only
Salt Validation	Direct visualization of distance	Indirect (chemical shift of -protons)	Ammonium bands ()
Conformation	Precise solid-state conformer (torsion angles)	Time-averaged ensemble (rapid rotation)	N/A
Sample State	Single Crystal (0.1 - 0.3 mm)	Solution (,)	Solid (KBr pellet/ATR)
Limit of Detection	Requires crystal growth	Low (sub-mg scale)	Low (sub-mg scale)

Expert Insight: Why SCXRD Wins Here

For (2-Bromo-2-methylpropyl)azanium bromide, SCXRD is superior because of the heavy bromine atoms.

- **Anomalous Scattering:** The two bromine atoms (one covalent, one ionic) provide strong anomalous scattering signals, allowing for unambiguous assignment of the halogen positions relative to the nitrogen.
- **Hydrogen Bonding:** The lattice is stabilized by networks. NMR averages these signals; Crystallography freezes them, revealing the exact geometry of the salt bridge [1].

Experimental Protocol: Crystallographic Validation

This protocol is designed to be self-validating. If the check-steps (in bold) fail, the experiment must be paused for optimization.

Phase 1: Crystal Growth (The Critical Step)

The high solubility of ammonium salts makes crystallization difficult. We utilize a vapor diffusion method optimized for hydrobromide salts.

- **Dissolution:** Dissolve 50 mg of the crude salt in a minimum amount of Methanol (MeOH).
- **Filtration:** Pass through a 0.22 μm PTFE filter to remove nucleation sites.
- **Setup:** Place the MeOH solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether (DEE). Cap tightly.
- **Timeline:** Allow to stand at room temperature for 3-5 days. The ether will slowly diffuse into the methanol, lowering solubility.

- Check-Step: Inspect under polarized light. True single crystals will extinguish light uniformly as rotated. If dendritic (fern-like), redissolve and slow the diffusion.

Phase 2: Data Collection Strategy

Due to the flexible propyl chain, thermal disorder is a risk.

- Temperature: Collect data at 100 K using a Cryostream. Room temperature collections will likely result in high thermal ellipsoids for the methyl groups.
- Radiation Source: Mo-K
(
) is required.^{[1][2]}
 - Reasoning: Cu-radiation causes high absorption by Bromine (

is too high), leading to systematic errors in intensity data. Mo radiation penetrates the heavy atom lattice effectively [2].
- Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Phase 3: Refinement & Validation Metrics

Structure solution should be performed using Direct Methods (SHELXT) and refined with Least Squares (SHELXL).

- R-Factor Target:
(5%).
- Goodness of Fit (GoF): Should approach 1.0.
- Disorder Check: The gem-dimethyl groups may show rotational disorder. If ellipsoids are elongated, model with split positions (PART 1 / PART 2 commands in SHELX).

Structural Expectations & Data Interpretation[5][6] [7][8]

When analyzing the solved structure of (2-Bromo-2-methylpropyl)azanium bromide, focus on these three geometric parameters. These serve as the "fingerprint" of the correct molecule.

A. The Cation Geometry

- C-Br Bond Length: Expect

.

- C-N Bond Length: Expect

.

- Torsion Angle: The

torsion angle determines if the amine is gauche or anti to the bromine. In similar bulky systems, an anti conformation is often preferred to minimize steric clash between the ammonium protons and the methyl groups [3].

B. The Anion Interaction

The bromide anion (

) should act as a trifurcated acceptor, forming hydrogen bonds with the three ammonium protons (

).

- Distance:

distances should be approx

.

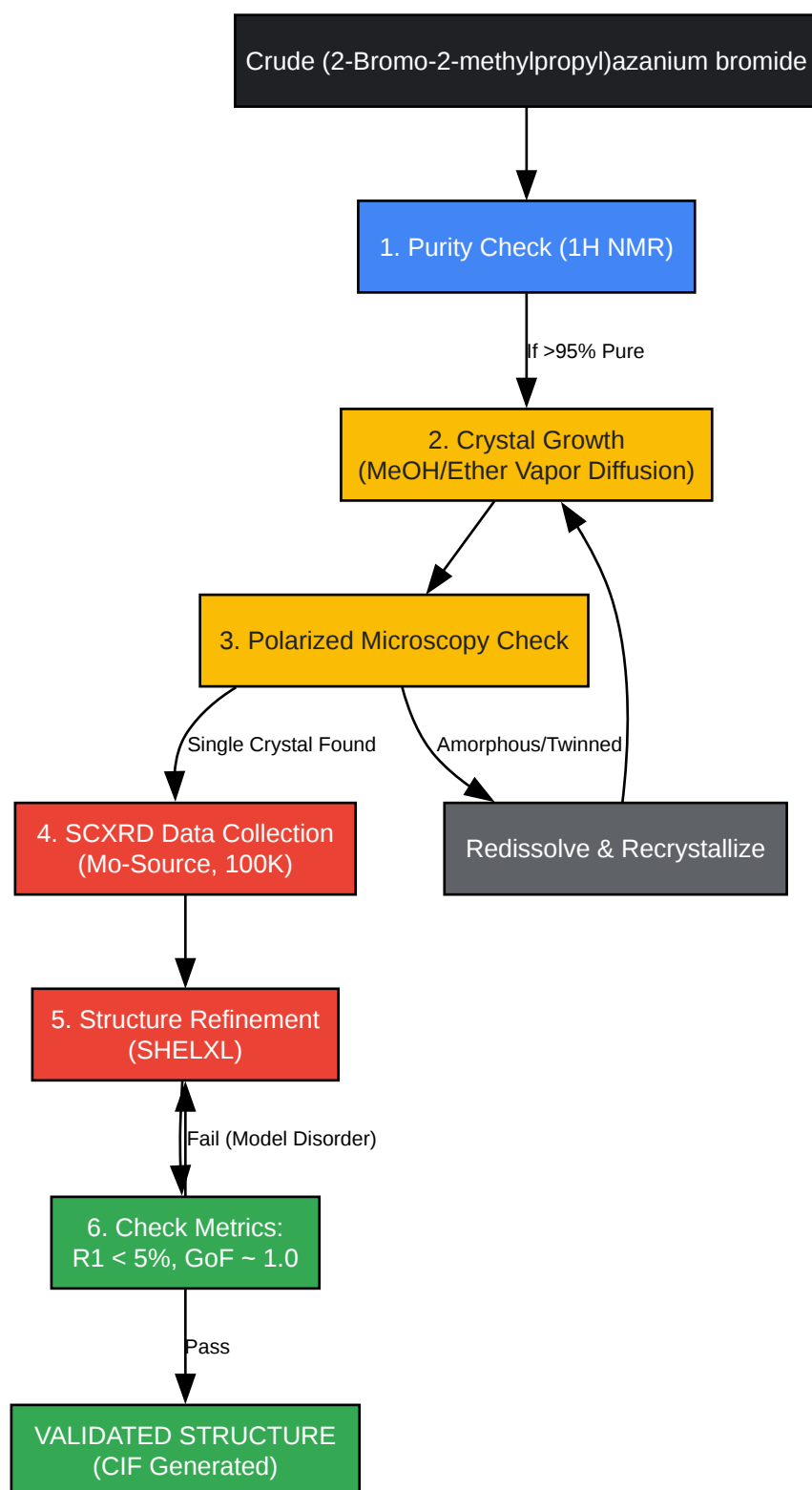
- Angle:

angles should be

for strong directionality.

Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating this compound.



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Caption: Step-by-step decision matrix for the crystallographic validation of brominated ammonium salts.

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